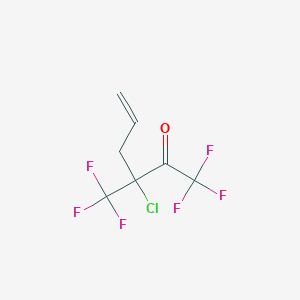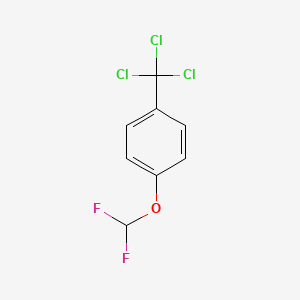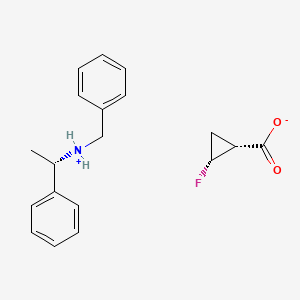
2,3,6-Trichloro-5-(trifluoromethyl)toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-Trichloro-5-(trifluoromethyl)toluene, often referred to as TCTT, is a chemical compound composed of a trifluoromethyl group attached to a benzene ring that is substituted with three chlorine atoms. This compound is used in a variety of applications, including as a solvent, a catalyst, and a reagent. TCTT is commonly used in the synthesis of various compounds, including pharmaceuticals, and has been studied for its potential use in various scientific applications.
Wissenschaftliche Forschungsanwendungen
TCTT has a variety of scientific applications, including as a solvent, a catalyst, and a reagent. As a solvent, TCTT is used in the synthesis of various compounds, including pharmaceuticals. As a catalyst, TCTT is used in the synthesis of a variety of organic compounds, including dyes and pigments. As a reagent, TCTT is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of TCTT is not fully understood. However, it is believed to act as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to act as a catalyst in the synthesis of various compounds. It is also believed to act as a nucleophile, meaning that it can donate electrons to other molecules. This allows it to act as a reagent in the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of TCTT are not fully understood. However, it has been shown to have some toxic effects on humans and animals. Exposure to TCTT can cause irritation to the skin and eyes, as well as respiratory irritation. In addition, exposure to high levels of TCTT can cause liver and kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
The use of TCTT in lab experiments has several advantages. It is a relatively inexpensive and readily available chemical compound. It is also relatively easy to synthesize and use in experiments. However, there are some limitations to its use. It is toxic and can cause irritation to the skin, eyes, and respiratory system. In addition, it can cause liver and kidney damage if exposed to high levels.
Zukünftige Richtungen
The potential future directions for TCTT include further research into its mechanism of action, biochemical and physiological effects, and potential applications. In addition, further research into its toxicity and potential health risks is needed. Finally, further research into the synthesis methods of TCTT is needed in order to develop more efficient and cost-effective methods.
Synthesemethoden
TCTT can be synthesized using a variety of methods, including the direct chlorination of toluene, the reaction of trifluoromethylbenzene with chlorine, and the reaction of trifluoromethylbenzene with phosphorus pentachloride. The most commonly used method is the direct chlorination of toluene, which involves the reaction of toluene with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at temperatures between 40-50°C and a pressure of 1-2 atm.
Eigenschaften
IUPAC Name |
1,2,4-trichloro-3-methyl-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3/c1-3-6(10)4(8(12,13)14)2-5(9)7(3)11/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZRWLQSBSRZQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trichloro-5-(trifluoromethyl)toluene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)






![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)

![2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole](/img/structure/B6311262.png)


![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6311301.png)
